3-Chloro-2-nitrobenzoyl chloride
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Overview
Description
3-Chloro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3Cl2NO3 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzoyl chloride can be synthesized by reacting 3-chloro-2-nitrobenzoic acid with a chlorinating agent such as phosphorus chloride in a mixed solvent of phosphorus chloride and carbon tetrachloride . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced equipment and techniques to handle the reactive intermediates and by-products safely .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Aminobenzoyl Chlorides: From the reduction of the nitro group.
Substituted Benzoyl Chlorides: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-2-nitrobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules for research purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- 3-Chloro-2-nitrobenzoic acid
- 2-Chloro-3-nitrobenzoyl chloride
- 4-Chloro-2-nitrobenzoyl chloride
- 5-Chloro-2-nitrobenzoyl chloride
Comparison: 3-Chloro-2-nitrobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity towards nucleophiles and varying stability under different reaction conditions .
Properties
IUPAC Name |
3-chloro-2-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNVUUCAFMGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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